molecular formula C13H15N3O4 B12176568 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B12176568
M. Wt: 277.28 g/mol
InChI Key: YTGHGOTYKGVSJT-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linking a 3-methoxyisoxazole moiety to a 6-methoxypyridine group.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C13H15N3O4/c1-18-12-6-3-9(8-14-12)15-11(17)5-4-10-7-13(19-2)16-20-10/h3,6-8H,4-5H2,1-2H3,(H,15,17)

InChI Key

YTGHGOTYKGVSJT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

The compound 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3}, with a molecular weight of approximately 246.26 g/mol. The structure features an isoxazole ring, which is known for its role in various biological activities, and a methoxypyridine moiety that may enhance its lipophilicity and bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing isoxazole and pyridine rings exhibit significant antimicrobial activity. For instance, a study highlighted that similar compounds demonstrated efficacy against antibiotic-resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Research has shown that compounds with similar structural features can modulate inflammatory pathways. For example, the introduction of methoxy groups has been associated with enhanced anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This suggests that 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide may also possess such properties, making it a candidate for further investigation in inflammatory diseases.

Neuroprotective Potential

Another area of interest is the neuroprotective effects of this compound. A related study indicated that isoxazole derivatives could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The unique structure of this compound might contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.

The mechanisms underlying the biological activities of 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.
  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, reducing oxidative stress.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of related compounds, it was found that modifications to the isoxazole ring significantly increased activity against Gram-positive bacteria. This suggests that similar modifications could enhance the efficacy of 3-(3-methoxyisoxazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide against pathogenic strains .
  • Neuroprotective Studies : A recent investigation into neuroprotective agents revealed that compounds with isoxazole moieties provided significant protection against glutamate-induced neurotoxicity in vitro. This aligns with the proposed action mechanisms for our compound, indicating potential for treating neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

Several propanamide derivatives with 1,2,4-oxadiazole substituents have been synthesized and studied. For example:

  • 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide (STL310204): This compound replaces the methoxyisoxazole with a 2-chlorophenyl-substituted oxadiazole.
  • 3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6b): Here, a fluoropyridine group on the oxadiazole and a carbazole moiety on the amide nitrogen confer distinct electronic properties, likely enhancing cannabinoid receptor (CB2) selectivity .
Table 1: Key Structural and Functional Differences
Compound Name R1 (Heterocycle) R2 (Amide Substituent) Key Properties
Target Compound 3-Methoxyisoxazole 6-Methoxypyridine High solubility, moderate lipophilicity
STL310204 2-Chlorophenyl-oxadiazole 6-Methoxypyridine Increased lipophilicity, halogen effects
6b (CB2-selective) 6-Fluoropyridine-oxadiazole 9-Ethylcarbazole Enhanced receptor selectivity

Bioactivity and Functional Group Impact

  • Methoxy Groups : The methoxy substituents in the target compound likely improve solubility and metabolic stability compared to halogenated analogues (e.g., STL310204). However, they may reduce binding affinity to hydrophobic targets .
  • Oxadiazole vs. Isoxazole: Oxadiazoles are electron-deficient aromatic systems, often enhancing π-π stacking interactions in receptor binding.
  • Amide Linker : The propanamide linker in all compounds facilitates conformational flexibility, critical for aligning pharmacophoric groups during target engagement .

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